3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate
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Overview
Description
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoic acid with 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenol under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is also an ester and shares some structural similarities with 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate.
Cyproheptadine Related Compound C: This compound has a similar aromatic structure and may exhibit comparable chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C15H12ClN3O2S |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-6-4-11(5-7-12)14(20)21-13-3-1-2-10(8-13)9-18-19-15(17)22/h1-9H,(H3,17,19,22)/b18-9+ |
InChI Key |
FKHFXGQMZHOULG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=S)N |
Origin of Product |
United States |
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